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molecular formula C13H16F3NO B3674618 1-methyl-4-[3-(trifluoromethyl)phenyl]-4-piperidinol CAS No. 89090-61-9

1-methyl-4-[3-(trifluoromethyl)phenyl]-4-piperidinol

Cat. No. B3674618
M. Wt: 259.27 g/mol
InChI Key: RQEVAGQWBQPHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04485109

Procedure details

A 1.5M solution of n-butyllithium in hexane (150 mL) was added under nitrogen at -70° to a stirred solution of 50 mg of 3-bromobenzotrifluoride in 300 mL of tetrahydrofuran. The mixture was stirred at -70° for 15 min and then allowed to warm to -20°. A solution of 30 g of freshly distilled 1-methyl-4-piperidone in 50 mL of tetrahydrofuran was added slowly, keeping the temperature at -20°. The mixture was then stirred at 0° for 0.5 h, and at room temperature for 3 h. Water and methylene chloride were added and the aqueous layer was extracted several times with methylene chloride. Removal of the solvent from the combined and dried methylene chloride solutions, and short-path distillation of the residue (110°-130° bath temp., 5×10-4 mm Hg [0.07 Pa]) gave 41.6 g of 1-methyl-4-(3'-trifluoromethylphenyl)-4 -piperidinol (I: R1 =Me; R2, R3 =H; R4 =m-trifluoromethylphenyl) as a solid.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:8]=[C:9]([C:13]([F:16])([F:15])[F:14])[CH:10]=[CH:11][CH:12]=1.[CH3:17][N:18]1[CH2:23][CH2:22][C:21](=[O:24])[CH2:20][CH2:19]1.O>CCCCCC.O1CCCC1.C(Cl)Cl>[CH3:17][N:18]1[CH2:23][CH2:22][C:21]([C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([C:13]([F:16])([F:15])[F:14])[CH:8]=2)([OH:24])[CH2:20][CH2:19]1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
50 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(F)(F)F
Name
Quantity
150 mL
Type
solvent
Smiles
CCCCCC
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC(CC1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at -70° for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to -20°
CUSTOM
Type
CUSTOM
Details
at -20°
STIRRING
Type
STIRRING
Details
The mixture was then stirred at 0° for 0.5 h
Duration
0.5 h
WAIT
Type
WAIT
Details
at room temperature for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted several times with methylene chloride
CUSTOM
Type
CUSTOM
Details
Removal of the solvent from the
DISTILLATION
Type
DISTILLATION
Details
dried methylene chloride solutions, and short-path distillation of the residue (110°-130° bath temp., 5×10-4 mm Hg [0.07 Pa])

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CN1CCC(CC1)(O)C1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 41.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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